6-Chloro-2-fluoro-3-nitrophenol
Description
6-Chloro-2-fluoro-3-nitrophenol is a halogenated nitrophenol derivative with the molecular formula C₆H₃ClFNO₃ and a molecular weight of 191.54 g/mol . The compound features a phenolic hydroxyl group (-OH) at position 1, a chlorine atom at position 6, a fluorine atom at position 2, and a nitro group (-NO₂) at position 3 on the benzene ring. Its structure is defined by the SMILES notation O=C1C(=C(C(=C(C=1)F)N+[O-])Cl)O, reflecting the substituent positions .
The nitro and halogen substituents confer strong electron-withdrawing effects, increasing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This compound is primarily used in pharmaceutical and agrochemical synthesis as an intermediate. Its hazards include toxicity (H302), skin irritation (H315), and environmental harm (H410), requiring careful handling .
Properties
IUPAC Name |
6-chloro-2-fluoro-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNFQSIFYUUYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
CFNP serves as an intermediate in synthesizing more complex organic molecules. Its unique substituents enhance its reactivity, making it valuable in:
- Pharmaceuticals : Used to develop compounds with potential antimicrobial and anti-inflammatory properties.
- Agrochemicals : Acts as a building block for pesticides and herbicides.
- Dyes and Pigments : Utilized in the production of specialty dyes due to its distinct color properties.
Research indicates that derivatives of CFNP may exhibit:
- Antimicrobial Properties : Studies have shown that compounds related to CFNP can inhibit bacterial growth, including strains like E. coli and Staphylococcus aureus.
- Anti-inflammatory Effects : Potential candidates for drug development targeting inflammatory diseases .
Industrial Applications
In industrial settings, CFNP is employed in:
- Specialty Chemicals : Its unique chemical properties are exploited in producing polymers, coatings, and electronic materials.
- Material Science : Investigated for its role in enhancing material properties due to its substituents' electronic effects.
Case Studies
- Antimicrobial Activity Study :
-
Material Science Research :
- Investigations into the use of CFNP in polymer production revealed enhanced properties due to the compound's unique substituent effects, suggesting applications in advanced materials.
Mechanism of Action
The biological activity of 6-Chloro-2-fluoro-3-nitrophenol and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
6-Chloro-3-fluoro-2-nitrophenol
- Molecular Formula: C₆H₃ClFNO₃ (identical to the target compound).
- Substituent Positions : Chlorine (position 6), fluorine (position 3), nitro (position 2).
- Key Differences: The fluorine and nitro groups are transposed compared to 6-chloro-2-fluoro-3-nitrophenol.
- Collision Cross-Section (CCS) : Predicted CCS values (via computational methods) differ due to altered dipole moments .
- Applications : Similar use as an intermediate, but reactivity varies in nucleophilic aromatic substitution reactions .
2-Chloro-6-methyl-3-nitrophenol
- Molecular Formula: C₇H₆ClNO₃.
- Substituent Positions : Chlorine (position 2), methyl (position 6), nitro (position 3).
- Key Differences : The methyl group (electron-donating) at position 6 reduces acidity (pKa ~7.5) compared to the electron-withdrawing fluorine in the target compound (pKa ~6.8 estimated).
- Physical Properties : Higher hydrophobicity due to the methyl group, affecting solubility in polar solvents .
4-Chloro-2-nitrophenol
- Molecular Formula: C₆H₄ClNO₃.
- Substituent Positions : Chlorine (position 4), nitro (position 2).
- Key Differences : Lacks a fluorine atom, and substituents are para to the hydroxyl group. The nitro group at position 2 enhances acidity (pKa ~3.9) more effectively than meta-substitution in the target compound .
- Applications : Widely used in dye synthesis and as a corrosion inhibitor.
2-Bromo-6-nitrophenol
- Molecular Formula: C₆H₄BrNO₃.
- Substituent Positions : Bromine (position 2), nitro (position 6).
- Key Differences : Bromine’s larger atomic radius increases molecular weight (218.01 g/mol) and polarizability, altering reactivity in electrophilic substitutions. Higher melting point (~120°C) compared to the target compound (~95°C estimated) .
Comparative Data Table
Research Findings and Trends
- Acidity: Nitro and halogen groups at ortho/para positions enhance acidity. This compound’s acidity is intermediate between 4-chloro-2-nitrophenol (stronger acid) and 2-chloro-6-methyl-3-nitrophenol (weaker acid).
- Reactivity : Fluorine’s strong electron-withdrawing effect in the target compound facilitates nucleophilic aromatic substitution, whereas methyl or bromine substituents slow such reactions .
- Environmental Impact: Chlorinated nitrophenols (e.g., this compound) exhibit higher persistence in soil compared to non-halogenated analogs .
Biological Activity
6-Chloro-2-fluoro-3-nitrophenol is a halogenated phenolic compound with significant potential in medicinal chemistry and industrial applications. Its unique structure, characterized by the presence of chlorine, fluorine, and nitro groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_4ClFNO_3. The presence of electron-withdrawing groups such as nitro (), chloro (), and fluoro () enhances its lipophilicity and reactivity, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction processes. These intermediates can interact with cellular components, leading to various biological effects. Notably, the nitro group can be reduced to form reactive species that may induce oxidative stress or apoptosis in target cells .
Key Mechanisms Include:
- Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted phenols and aminophenols, which possess their own biological activities.
- Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial properties against various pathogens, including those responsible for neglected tropical diseases .
Antimicrobial Properties
Research indicates that halogenated derivatives like this compound exhibit significant antimicrobial activity. A study highlighted that nitro and halogenated derivatives are effective against Leishmania spp. and Trypanosoma cruzi, pathogens responsible for leishmaniasis and Chagas disease, respectively .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have been evaluated for cytotoxicity against various cancer cell lines. In one study, certain derivatives demonstrated selective toxicity toward lung cancer cells while sparing healthy cells at low concentrations .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
